3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
Description
This thiourea derivative features a central thiourea core substituted with three distinct groups:
- 3-Ethyl group: Enhances lipophilicity and influences steric interactions.
- 2-(2-Methyl-1H-indol-3-yl)ethyl group: Combines an indole ring (known for biological activity) with a methyl substituent and an ethyl linker, likely contributing to receptor binding and solubility .
Properties
IUPAC Name |
3-ethyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-20-19(24)22(13-15-7-6-12-23-15)11-10-16-14(2)21-18-9-5-4-8-17(16)18/h4-9,12,21H,3,10-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURCHZGAMOODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=CC=CC=C21)C)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the indole derivative: Starting with 2-methyl-1H-indole, an alkylation reaction can introduce the ethyl group.
Furan-2-ylmethyl group attachment: This step might involve a Friedel-Crafts alkylation to attach the furan-2-ylmethyl group to the indole derivative.
Thiourea formation: The final step could involve the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiourea group.
Reduction: Reduction reactions could target the thiourea group, potentially converting it to a thiol or amine.
Substitution: Various substitution reactions could occur, especially on the indole or furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Biological Activities
The compound has demonstrated significant biological activities, making it a candidate for further research in therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets, such as enzymes and receptors involved in tumor growth.
- Anti-inflammatory Effects : The thiourea group can form hydrogen bonds with biological molecules, potentially modulating inflammatory pathways.
Potential Applications
Given its unique structure, 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea has several potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new therapeutic agents targeting cancer and inflammation. |
| Organic Synthesis | Used as an intermediate in synthesizing more complex molecules. |
| Catalysis | Potential ligand in catalytic reactions due to its unique functional groups. |
Case Studies and Research Findings
Research has highlighted the compound's promising properties:
- Therapeutic Development : Studies have indicated that derivatives of thiourea often exhibit a variety of biological activities. For instance, compounds with similar structural features have been explored for their anticancer properties, suggesting that this compound may follow suit .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cells, modulating pathways related to cell proliferation or inflammation .
- Comparative Analysis : Similar compounds have been analyzed for their biological activities, providing insights into the potential efficacy of this compound in therapeutic applications .
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with five structurally related thiourea derivatives from published literature:
Key Findings from Comparative Analysis
Physicochemical Properties
- Melting Points : Analogs with polar substituents (e.g., 5f at 152.6–153.6°C) have lower melting points than those with nitro or morpholine groups (e.g., 5g at 220.7–221.7°C), indicating reduced crystallinity in the target compound .
- Synthetic Yields : The furan-2-ylmethyl substituent in 5f was synthesized in only 21% yield, suggesting challenges in introducing heteroaromatic groups. The target compound may face similar synthetic hurdles .
Structural Insights from Crystallography
- Planarity and Packing : Thiourea derivatives with planar aromatic systems (e.g., 3-fluorobenzoyl in 5f) exhibit tighter crystal packing, whereas bulky groups (e.g., pyridinylmethyl in ) may disrupt crystallinity .
Biological Activity
3-Ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C23H26N4OS
- Molecular Weight: 414.54 g/mol
- Appearance: White to yellow crystalline powder
The compound features a unique combination of a furan ring, an indole moiety, and a thiourea functional group, which contributes to its distinctive biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indole Derivative: Alkylation of 2-methyl-1H-indole introduces the ethyl group.
- Attachment of Furan Group: A Friedel-Crafts alkylation is used to attach the furan-2-ylmethyl group.
- Thiourea Formation: The final step involves reacting the intermediate with thiourea under controlled conditions.
Antibacterial Activity
Thiourea derivatives, including this compound, have shown significant antibacterial properties. In studies, it demonstrated activity against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
Research indicates that thiourea derivatives exhibit promising anticancer effects. The IC50 values for this compound against various cancer cell lines are reported in the low micromolar range (3 to 20 µM). Specifically, it has been effective against human leukemia cell lines and other malignancies, with some derivatives showing IC50 values as low as 1.50 µM .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The thiourea group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity.
- Targeting Molecular Pathways: It affects pathways involved in cancer progression, such as angiogenesis and cell signaling .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Indole-3-carbaldehyde | Indole derivative | Exhibits similar biological activities |
| Phenylthiourea | Thiourea derivative | Used in similar applications |
| Furan derivatives (e.g., furfural) | Contains furan ring | Utilized in various chemical processes |
The distinct combination of indole, furan, and thiourea moieties in this compound gives it unique chemical reactivity and biological properties compared to other similar compounds.
Case Studies
Several studies have highlighted the effectiveness of thiourea derivatives in clinical settings:
- Anticancer Efficacy Study: A study evaluated the compound's effects on U937 cells, showing antiproliferative activity comparable to etoposide with an IC50 value of approximately 16.23 μM .
- Antimicrobial Activity Assessment: In vitro tests revealed significant antibacterial effects against resistant strains, suggesting potential for therapeutic use in antibiotic-resistant infections .
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 2-methyl-1H-indole derivatives with bromoethyl reagents to form the indole-ethyl intermediate.
- Step 2: Couple the intermediate with furan-2-ylmethylamine using thiophosgene or thiocarbonyl diimidazole under inert conditions (e.g., nitrogen atmosphere).
- Critical Parameters:
- Temperature: Maintain 0–5°C during thiourea bond formation to minimize side reactions .
- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to enhance solubility of intermediates .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for >95% purity .
Basic Question: How is the molecular structure of this thiourea derivative characterized?
Methodological Answer:
Structural validation requires:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons on the indole ring (δ 7.1–7.5 ppm), furan (δ 6.3–7.0 ppm), and thiourea NH (δ 9.0–10.5 ppm) .
- 13C NMR: Confirm carbonyl carbon (C=S) at δ 175–180 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., m/z 397.2 for [M+H]+) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly hydrogen bonding between thiourea and indole groups .
Basic Question: What preliminary biological assays are recommended for screening this compound?
Methodological Answer:
Initial screening should focus on:
- Enzyme Inhibition: Test against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays (e.g., ADP-Glo™ kinase assay) at 1–100 μM concentrations .
- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC50 calculations .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?
Methodological Answer:
SAR Strategy:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the indole ring to modulate lipophilicity and target binding .
- Thiourea Modifications: Replace the ethyl group with cyclopropyl or benzyl to assess steric effects on enzyme inhibition .
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Key Metrics: Prioritize compounds with >50% inhibition at 10 μM and selectivity indices >10 compared to healthy cells .
Advanced Question: What techniques elucidate the compound’s mechanism of interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with kinases (e.g., EGFR), focusing on hydrogen bonds between thiourea NH and catalytic lysine residues .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified enzymes, with KD values <1 μM indicating high affinity .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen bonding) interactions .
Advanced Question: How can stability and degradation pathways be analyzed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic/alkaline conditions: 0.1 M HCl/NaOH at 37°C for 24 hours, monitoring hydrolysis via HPLC .
- Oxidative stress: 3% H2O2, identifying sulfoxide/sulfone derivatives via LC-MS .
- Plasma Stability: Incubate in human plasma (37°C, 1–24 hours) and quantify remaining compound using UPLC-PDA .
- Metabolite Identification: Use hepatocyte microsomes + NADPH to detect phase I metabolites (e.g., hydroxylation at the furan ring) .
Advanced Question: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Column: C18 (2.1 × 50 mm, 1.7 μm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.
- LOQ: Achieve ≤1 ng/mL sensitivity using MRM transitions (e.g., m/z 397.2 → 238.1) .
- Validation Parameters: Assess linearity (R² >0.99), intraday/interday precision (<15% RSD), and recovery (>85%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
